Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate
Description
Diethyl 1-methyl-2-propyl-1H-imidazole-4,5-dicarboxylate (CAS: 144689-94-1) is an imidazole derivative with a molecular formula of C₁₂H₁₈N₂O₄ and a molecular weight of 254.28 g/mol . Its structure features:
- Ethyl ester groups at positions 4 and 5 of the imidazole ring.
- A methyl substituent at the N-1 position.
- A propyl chain at the C-2 position .
This compound is primarily utilized as a reference standard or impurity in the synthesis of cardiovascular drugs and β-blockers . Its physicochemical properties include stability at room temperature (storage: sealed, dry) and hazards such as skin/eye irritation (GHS hazard codes: H302, H315, H319) .
Properties
IUPAC Name |
diethyl 1-methyl-2-propylimidazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-8-9-14-10(12(16)18-6-2)11(15(9)4)13(17)19-7-3/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHBPFSMHYLVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1C)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146928 | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-2-propyl-, 4,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-81-4 | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-2-propyl-, 4,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 1-methyl-2-propyl-, 4,5-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Alkylation Route
A common approach starts with the synthesis of the imidazole ring via cyclization of appropriate precursors such as α-diketones, aldehydes, or nitriles with ammonia or amines. The 1-methyl and 2-propyl substituents are introduced through alkylation reactions using methylating and propylating agents under controlled conditions.
- Step 1: Formation of the imidazole nucleus by condensation of 1,2-dicarbonyl compounds with ammonium acetate or similar nitrogen sources in acetic acid.
- Step 2: N-alkylation at the 1-position using methyl iodide or methyl sulfate in the presence of a base.
- Step 3: C-2 alkylation with propyl halides or via organometallic reagents.
Esterification of Carboxyl Groups
The 4,5-dicarboxylate esters are introduced either by:
- Direct esterification of the corresponding diacid with ethanol under acidic catalysis.
- Transesterification of precursor esters or lactones with ethanol using acid or base catalysts.
A patent process (US8618308B2) describes a transesterification method where a lactone intermediate (compound of formula II) undergoes hydrolysis to a carboxylic acid intermediate (compound of formula III), which is then reacted with an alcohol (ethanol) in the presence of a catalyst to yield the diethyl ester (compound of formula I) at high purity. The catalyst can be an inorganic acid such as sulfuric acid or an organic acid like p-toluenesulfonic acid. The reaction temperature ranges from -20°C to reflux temperature of the alcohol, and reaction times vary from 30 minutes to 72 hours depending on conditions.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature Range | Time Range | Notes |
|---|---|---|---|---|
| Imidazole ring formation | α-diketone + ammonium acetate in acetic acid | Reflux (~118°C) | Several hours | Concentrated acetic acid medium |
| N-1 Methylation | Methyl iodide or methyl sulfate + base | Room temperature to 60°C | 1-24 hours | Anhydrous conditions preferred |
| C-2 Propylation | Propyl halide or organometallic reagent | 0-50°C | 1-24 hours | Requires inert atmosphere |
| Esterification (transester.) | Lactone or acid + ethanol + acid catalyst (H2SO4, p-TsOH) | -20°C to reflux (~78°C) | 0.5-72 hours | Catalyst choice affects rate and purity |
| Purification | Extraction with ethyl acetate, washing with bicarbonate solution | Ambient | Multiple washes | Removes impurities and unreacted materials |
Purification and Isolation
The purification involves:
- Extraction of the organic layer with solvents such as ethyl acetate.
- Washing with alkaline aqueous solutions like saturated sodium bicarbonate to remove acidic impurities.
- Drying and filtration of the organic phase.
- Solvent removal by distillation.
- Recrystallization to obtain high purity this compound.
Research Findings and Analytical Data
- The transesterification process yields high purity diethyl esters, crucial for downstream applications.
- Catalysts such as sulfuric acid and p-toluenesulfonic acid show effective catalytic activity.
- Reaction temperature and time significantly influence the yield and purity.
- The intermediate lactone and acid forms are key for controlling the reaction pathway and impurity profile.
- Analytical techniques such as HPLC and NMR are used to monitor reaction progress and confirm purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization + Alkylation | α-Diketone, ammonium acetate, alkyl halides | Acidic medium, base for alkylation | Well-established, high selectivity | Multi-step, requires inert conditions |
| Transesterification | Lactone intermediate + ethanol | Acid catalysts (H2SO4, p-TsOH), 30 min-72 h, -20°C to reflux | High purity product, scalable | Long reaction times possible |
| Direct Esterification | Diacid + ethanol + acid catalyst | Reflux ethanol, acidic catalyst | Simple setup | Possible side reactions |
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives with altered functional groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting cardiovascular and metabolic disorders.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Imidazole Dicarboxylates
Key structural analogs differ in substituents at the N-1 and C-2 positions, significantly altering their chemical behavior and applications:
Key Observations :
- N-1 Alkylation (e.g., methyl group) enhances steric hindrance, reducing reactivity in coordination reactions compared to unsubstituted analogs .
- C-2 Substituent Size : Bulkier groups (e.g., propyl, phenyl) increase lipophilicity, impacting solubility and biological activity. For instance, the propyl chain in the target compound may improve membrane permeability in drug intermediates .
- In-Situ Reactions : Under hydrothermal conditions, the propyl group in 2-propyl-1H-imidazole-4,5-dicarboxylate can transform into methyl, altering ligand geometry in metal complexes (e.g., Co(II) complexes in ).
Functional Group Modifications
Ester vs. Amide Derivatives
Replacing ethyl ester groups with amides (via ammonolysis) generates diamide derivatives (e.g., compounds 5–7 in ), which exhibit:
Coordination Chemistry
Imidazole dicarboxylates act as polydentate ligands. For example:
Biological Activity
Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate (DMPID) is a heterocyclic compound belonging to the imidazole family. Its unique structure, characterized by diethyl ester groups at positions 4 and 5, a methyl group at position 1, and a propyl group at position 2, positions it as a promising candidate for various biological applications. This article explores the biological activity of DMPID, including its antimicrobial properties, potential drug interactions, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- CAS Number : 1355334-81-4
DMPID is typically synthesized through cyclization reactions involving appropriate precursors. A common synthetic route includes the reaction of diethyl 2-propylimidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with ammonium chloride solution.
Antimicrobial Activity
Research indicates that DMPID exhibits significant antimicrobial and antifungal properties . In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections. The compound's efficacy in biological systems makes it a candidate for further studies in medicinal chemistry, particularly for developing drugs targeting cardiovascular and metabolic disorders.
Case Study: Antimicrobial Efficacy
A study assessing the antimicrobial activity of DMPID revealed the following results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings underscore the compound's potential as an antimicrobial agent in clinical settings.
DMPID's mechanism of action is believed to involve the inhibition of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests that DMPID may interact with other medications metabolized by this enzyme, indicating potential drug-drug interactions when co-administered with other pharmaceuticals. Further research is necessary to fully characterize these interactions and their implications in pharmacology.
Comparison with Similar Compounds
DMPID shares structural similarities with other imidazole derivatives. Below is a comparison table highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | Lacks the methyl group at position 1 | Different biological activity profile |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | Intermediate for olmesartan medoxomil synthesis | Specific use in antihypertensive drug development |
DMPID's unique substitution pattern grants it distinct chemical and biological properties compared to its analogs.
Future Directions in Research
Given its promising biological activities, further research on DMPID could focus on:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicology Studies : Evaluating safety profiles in various biological systems.
- Clinical Trials : Assessing efficacy in human subjects for specific therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Diethyl 1-Methyl-2-propyl-1H-imidazole-4,5-dicarboxylate?
- Methodological Answer : The compound can be synthesized via esterification of 2-propylimidazole-4,5-dicarboxylic acid using ethanol and thionyl chloride under controlled conditions. Key steps include:
- Cooling the reaction mixture to ≤8°C during thionyl chloride addition to prevent side reactions.
- Refluxing at 74–79°C for 5 hours to ensure complete esterification.
- Purification via filtration to remove inorganic salts, followed by partitioning with ethyl acetate and sodium bicarbonate. Crystallization from ethyl acetate/ethanol yields the pure product .
- Data Table :
| Reagent | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| Thionyl chloride | 3.4 eq | 8°C → 79°C | 5 hrs | ~70% |
Q. Which spectroscopic and structural characterization methods are most effective for this compound?
- Methodological Answer :
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks in coordination complexes (e.g., Ni/Co derivatives) .
- IR spectroscopy : Identifies carboxylate (C=O stretch at ~1720 cm⁻¹) and imidazole ring vibrations .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, showing decomposition steps correlated with ligand loss (e.g., water molecules in [Ni(L)₂·2H₂O]·3H₂O) .
Q. How can purity and reaction efficiency be optimized during synthesis?
- Methodological Answer :
- Monitor pH during workup (neutralize with sodium bicarbonate to pH 7) to avoid acid-catalyzed side reactions .
- Use multi-solvent crystallization (ethyl acetate/ethanol) to enhance purity .
Advanced Research Questions
Q. How do in-situ ligand modifications impact the structural and magnetic properties of coordination complexes?
- Methodological Answer : Hydrothermal synthesis can induce in-situ transformation of the propyl group to methyl (as seen in [Co(L')₂·2H₂O]), altering ligand flexibility and magnetic interactions. Characterize via:
- Single-crystal X-ray diffraction to confirm structural changes.
- Temperature-dependent magnetic susceptibility measurements (e.g., antiferromagnetic behavior in Ni complexes at low temperatures) .
- Data Table :
| Complex | Magnetic Interaction | μₑff (BM) | θ (K) |
|---|---|---|---|
| [Ni(L)₂·2H₂O]·3H₂O | Antiferromagnetic | 3.2 | -12.5 |
Q. What strategies resolve contradictions in reported magnetic or structural data for imidazole-dicarboxylate complexes?
- Methodological Answer :
- Compare synthetic conditions (e.g., pH, temperature) that influence ligand conformation and metal-ligand bonding .
- Use DFT calculations to model electronic structures and validate experimental magnetic moments .
Q. How can impurities or byproducts (e.g., trityl-protected derivatives) be identified and quantified?
- Methodological Answer :
- HPLC-MS : Detect low-abundance impurities like diethyl 2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-yl)methyl)-1H-imidazole-4,5-dicarboxylate (MW: 730.85) .
- NMR spectroscopy : Compare chemical shifts of trityl-protected intermediates vs. target compound .
Q. What computational approaches predict the electronic properties of imidazole-dicarboxylate derivatives?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution.
- Validate with experimental UV-Vis and cyclic voltammetry data .
Q. How can biological activity (e.g., antibacterial) be evaluated for this compound?
- Methodological Answer :
- Agar diffusion assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using protocols similar to triazole-imidazole derivatives .
- MIC determination : Use microdilution methods to quantify inhibitory concentrations .
Key Considerations for Experimental Design
- Structural Variability : Substitutions at the 2-position (propyl vs. methyl) significantly alter ligand steric effects and metal coordination modes .
- Reaction Solubility : Ethanol/water mixtures improve solubility during esterification but require strict temperature control to prevent decomposition .
- Data Reproducibility : Document hydrothermal reaction times and cooling rates to ensure consistent crystal nucleation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
